ETHYL 2-{2-[(1-{2-[(2-METHOXYPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-{2-[(1-{2-[(2-METHOXYPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of indole, benzothiophene, and methoxyphenyl groups
Preparation Methods
The synthesis of ETHYL 2-{2-[(1-{2-[(2-METHOXYPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesisKey reagents and conditions include methanesulfonic acid under reflux in methanol, which facilitates the formation of the indole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole and benzothiophene rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions are common, particularly on the indole ring, due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-{2-[(1-{2-[(2-METHOXYPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and benzothiophene moieties are known to interact with various biological receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity . Pathways involved include modulation of signal transduction pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and benzothiophene-containing molecules. Compared to these, ETHYL 2-{2-[(1-{2-[(2-METHOXYPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties . Similar compounds include:
- Indole-3-carboxylates
- Benzothiophene-2-carboxylates
- Methoxyphenyl-substituted indoles
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5S2/c1-3-39-31(37)28-22-12-6-9-15-25(22)41-30(28)33-27(35)19-40-26-18-34(23-13-7-4-10-20(23)26)17-16-32-29(36)21-11-5-8-14-24(21)38-2/h4-5,7-8,10-11,13-14,18H,3,6,9,12,15-17,19H2,1-2H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWYAUKOPBHLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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